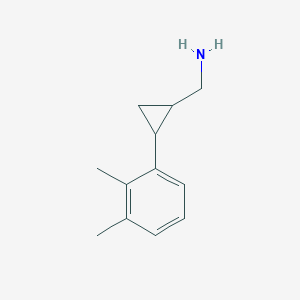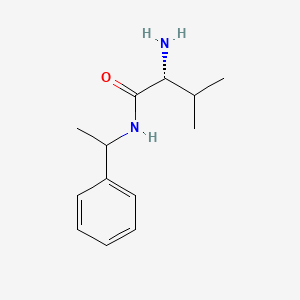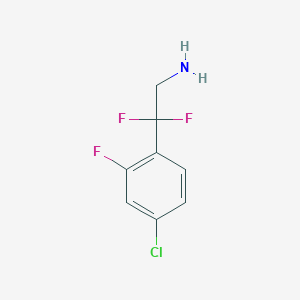
(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine is an organic compound with a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,3-Dimethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method starts with 2,3-dimethylbenzyl chloride, which undergoes a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane. The resulting cyclopropyl derivative is then subjected to a nucleophilic substitution reaction with ammonia or an amine to yield the desired methanamine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amines and derivatives.
Scientific Research Applications
(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2,3-Dimethylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (2,2-dimethylcyclopropyl)(2,3-dimethylphenyl)methanamine
- ®-cyclopropyl(2,3-dimethylphenyl)methanamine
- (S)-cyclopropyl(2,3-dimethylphenyl)methanamine
Uniqueness
(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine is unique due to its specific substitution pattern and the presence of both cyclopropyl and methanamine groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[2-(2,3-dimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-8-4-3-5-11(9(8)2)12-6-10(12)7-13/h3-5,10,12H,6-7,13H2,1-2H3 |
InChI Key |
AYMXOPKHKRKGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)






![methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)


![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)



